(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine
Description
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)10(14)8-6-7(13)4-5-9(8)12/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |
InChI Key |
LYRGGMWICOTWDT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde and 2,2-dimethylpropan-1-amine.
Formation of Intermediate: The aldehyde group of 2-chloro-5-fluorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amine Formation: The alcohol is then converted to the corresponding amine through a reductive amination process using 2,2-dimethylpropan-1-amine and a suitable catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted phenyl derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is involved in cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
Compound : 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine
- Molecular Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Key Features: Substituted phenyl ring with bromine (3-position) and fluorine (5-position). Lacks stereochemical specification (racemic or undefined configuration). Larger halogen (Br vs.
Comparison with Target Compound :
- The target compound (chloro-fluoro substitution) would have a lower molecular weight (~215.7 g/mol, calculated) due to chlorine’s smaller atomic mass compared to bromine.
- Chlorine’s higher electronegativity may enhance dipole interactions, influencing binding affinity in receptor-ligand systems.
- Bromine’s larger size could increase steric hindrance, affecting molecular packing in crystalline phases or interaction with biological targets.
Benzimidazole-Bearing Analog
Compound : (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole
- CAS Registry Number : 1118114-88-7
- Molecular Formula : Likely C₁₁H₁₅N₃ (based on IUPAC name).
- Key Features: Benzimidazole ring replaces the substituted phenyl group. Retains the dimethylpropan-1-amine backbone and (S)-configuration.
Comparison with Target Compound :
- The benzimidazole group may enhance solubility in polar solvents due to hydrogen-bond donor/acceptor sites.
- Biological activity could differ significantly; benzimidazoles are known for antimicrobial or anticancer properties, whereas halogenated phenylamines may target neurotransmitter systems.
Structural and Functional Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Notable Features |
|---|---|---|---|---|---|
| (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₅ClFN | ~215.7 (calculated) | 2-Cl, 5-F on phenyl | (S)-enantiomer | Halogenated phenyl, chiral amine |
| 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₅BrFN | 260.15 | 3-Br, 5-F on phenyl | Undefined | Larger halogen, higher molecular weight |
| (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole | C₁₁H₁₅N₃ (inferred) | ~189.3 (calculated) | Benzimidazole core | (S)-enantiomer | Hydrogen-bonding capability, aromaticity |
Research Implications and Limitations
- Halogen Effects : Bromine substitution () highlights the role of halogen size in modulating physicochemical properties, though experimental data on boiling points, solubility, or bioactivity are lacking .
- Scaffold Diversity : The benzimidazole analog () demonstrates how core structural changes (phenyl vs. benzimidazole) alter functional group interactions, warranting further pharmacological profiling .
- Stereochemical Significance : Both the target compound and the benzimidazole analog emphasize the importance of enantiomer-specific studies, though evidence on their comparative chiral resolution or activity is unavailable.
Biological Activity
(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine, identified by its CAS number 1056382-25-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is C11H15ClF, with a molecular weight of approximately 215.69 g/mol. The compound contains a chloro and a fluorine substituent on a phenyl ring, which are critical for its biological activity. The dimethylpropan-1-amino moiety contributes to its chemical reactivity and interaction with biological targets.
Research indicates that the biological activity of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine may involve several mechanisms:
- Enzyme Inhibition : The presence of halogens (chlorine and fluorine) enhances the compound's binding affinity to specific enzymes or receptors. This can lead to modulation of enzymatic activity, impacting various metabolic pathways.
- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains, which may be attributed to its ability to disrupt cellular processes.
- Anticancer Properties : There is emerging evidence supporting the anticancer potential of this compound. Its structural characteristics may enable it to interfere with cancer cell proliferation and survival.
Biological Activity Data
The following table summarizes key biological activities reported for (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anticancer Activity
In vitro assays performed on various cancer cell lines revealed that (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine exhibited dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
